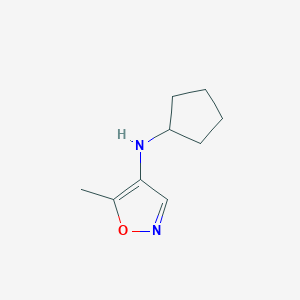![molecular formula C10H10N2O3 B12887470 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid is a heterocyclic compound that features a benzoxazole ring fused with an acetic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Another method involves the use of acetic acid as an electrolyte under electrochemical conditions, which provides a cleaner reaction pattern with minimal impurity formation .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and robust synthetic routes. The use of acetic acid as an electrolyte in electrochemical conversions is particularly advantageous for industrial applications due to its high atom economy and broad substrate scope .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydrogen peroxide, reducing agents, and various catalysts such as silver salts and ionic liquids . Reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)benzo[d]oxazole-4-acetic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used as a building block in the synthesis of more complex molecules with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound’s benzoxazole ring is known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid include other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-(chloromethyl)-1H-benzo[d]imidazole . These compounds share the benzoxazole core structure but differ in their substituents and functional groups.
Uniqueness: this compound is unique due to its specific combination of the benzoxazole ring with an acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-[2-(aminomethyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H10N2O3/c11-5-8-12-10-6(4-9(13)14)2-1-3-7(10)15-8/h1-3H,4-5,11H2,(H,13,14) |
Clave InChI |
IEKRRAWHAJMEDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)CN)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


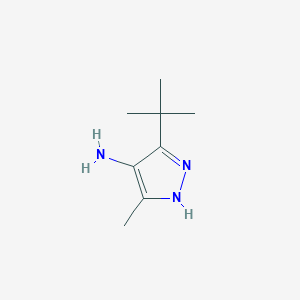

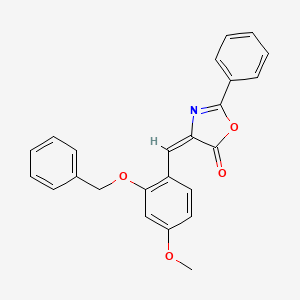
![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)


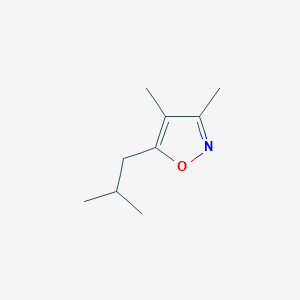
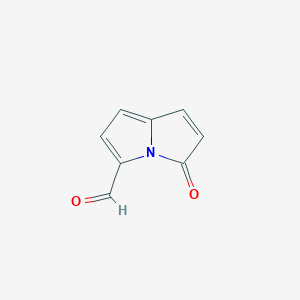
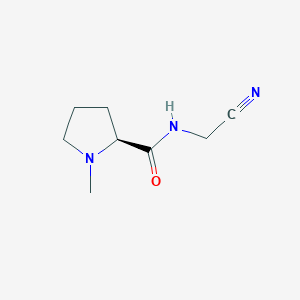
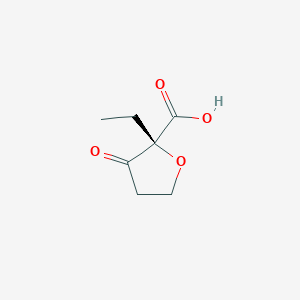
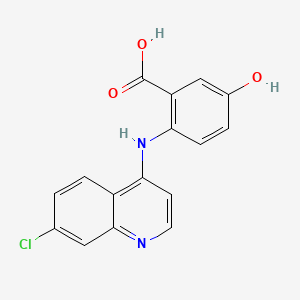
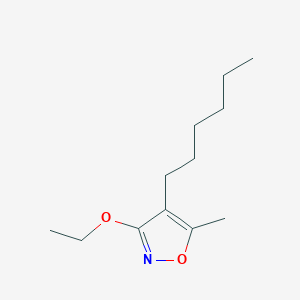
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
